Ethyl benzofuran-6-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₃. It belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including the drug lifitegrast, which is used for treating keratoconjunctivitis sicca.
Ethyl benzofuran-6-carboxylate can be synthesized from various starting materials through several synthetic routes. It is classified under the category of carboxylic acid esters due to the presence of an ester functional group (-COO-) in its structure. The compound is also associated with benzofuran, a bicyclic compound that features a fused benzene and furan ring.
Several synthetic methods have been reported for the preparation of ethyl benzofuran-6-carboxylate:
Ethyl benzofuran-6-carboxylate participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds derived from ethyl benzofuran-6-carboxylate often involves interactions at the molecular level with biological targets, such as enzymes or receptors. For instance, derivatives of this compound have shown potential anti-inflammatory and analgesic properties by modulating inflammatory pathways or inhibiting specific enzymes involved in pain signaling.
Ethyl benzofuran-6-carboxylate has several applications in scientific research and industry:
Ethyl benzofuran-6-carboxylate derivatives demonstrate potent inhibition of tumor-associated carbonic anhydrase isoforms hCA IX/XII, which are overexpressed in hypoxic tumors. Structural optimization—such as introducing ureido linkers and benzoic/hippuric acid moieties—yields submicromolar inhibitors. Compound 9e (meta-substituted 5-bromobenzofuran) inhibits hCA IX at KI = 0.79 μM with 47-fold selectivity over off-target hCA II. This derivative reduces MDA-MB-231 breast cancer proliferation (IC50 = 2.52 ± 0.39 μM) by disrupting pH homeostasis in acidic tumor microenvironments [3] [5].
Benzofuran carboxylates trigger apoptosis in breast cancer models (MCF-7, MDA-MB-231) through reactive oxygen species (ROS) generation and caspase-3/7 activation. In MDA-MB-231 cells, derivatives like BM7 elevate lipid peroxidation by 300% and induce G2/M arrest, reducing viability by 66% at IC50 concentrations. The ethyl ester group facilitates cellular uptake, while C-6 bromination enhances mitochondrial membrane disruption [2] [5].
Key modifications dictate anticancer efficacy:
Table 1: Anticancer SAR of Ethyl Benzofuran-6-carboxylate Derivatives
Substituent Position | R Group | hCA IX KI (μM) | Cytotoxicity (IC50, μM) | Key Effect |
---|---|---|---|---|
C-6, meta | Br, benzoic acid | 0.56 | 2.52 (MDA-MB-231) | ROS generation, G2/M arrest |
C-6, ortho | Br, benzoic acid | 5.10 | >10 | Weak hCA inhibition |
C-6, para | H, hippuric acid | 35.70 | >50 | Loss of selectivity |
Benzofuran-6-carboxylate derivatives inhibit M. tuberculosis DNA gyrase B, a validated antitubercular target. Compound 1 (RO-09-4609 analog) suppresses supercoiling activity at IC50 = 0.81 μM by forming hydrogen bonds with Arg141 and hydrophobic interactions with Ile84/Val128 in the enzyme pocket [7].
C-3/C-6 substitutions critically modulate antimicrobial spectra:
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound | Substituents | M. tuberculosis MIC (μg/mL) | MRSA MIC (μg/mL) | Target |
---|---|---|---|---|
1 | Ortho-hydroxyl benzylidene | 0.81* (IC50) | - | DNA gyrase B |
14 | C-4 hydroxyl | - | 0.39 | Cell membrane disruption |
6 | 2-methylbenzofuran | 3.12 | - | Not specified |
*IC50 value for enzyme inhibition
Benzofuran carboxylates restore antibiotic sensitivity in resistant strains. Hybrid 14 reduces oxacillin MIC against MRSA by 8-fold through porin modulation. Additionally, 3H-benzofurobenzofurans disrupt S. aureus biofilms by suppressing extracellular polysaccharide synthesis [7] .
2-Arylbenzofuran analogs of ethyl benzofuran-6-carboxylate inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Optimal activity requires:
Ethyl benzofuran-6-carboxylate derivatives (MW < 400 Da, logP ~2.5) comply with Lipinski’s Rule of Five, facilitating BBB transit via lipid-mediated diffusion. Molecular modeling confirms that methoxy-substituted analogs bind P-glycoprotein with low affinity (Kd > 100 μM), minimizing efflux [6] [8]. In Alzheimer’s models, C-5 methoxylated derivatives achieve brain/plasma ratios >0.8, correlating with reduced amyloid-β aggregation [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: